(4-Cyclobutyl-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone
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Overview
Description
(4-Cyclobutyl-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone: is a complex organic compound with a unique structure that includes a cyclobutyl ring, a diazepane ring, and a methoxybenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclobutyl-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone typically involves multiple steps, starting with the preparation of the cyclobutyl and diazepane rings. These rings can be constructed using various organic synthesis techniques, such as cyclization reactions and ring-closing metathesis. The methoxybenzofuran moiety is usually introduced through a substitution reaction involving a benzofuran derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclobutyl-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: : Substitution reactions can replace specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.
Scientific Research Applications
(4-Cyclobutyl-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone: has several applications in scientific research:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a tool for studying biological processes and interactions.
Medicine: : Potential therapeutic applications include the development of new drugs or treatments.
Industry: : The compound's unique properties may be useful in various industrial processes.
Mechanism of Action
The mechanism by which (4-Cyclobutyl-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes and lead to desired therapeutic outcomes.
Comparison with Similar Compounds
(4-Cyclobutyl-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone: can be compared to other similar compounds, such as benzofuran derivatives and diazepane derivatives . Its unique structure and properties set it apart from these compounds, making it a valuable candidate for research and development.
List of Similar Compounds
Benzofuran derivatives
Diazepane derivatives
Cyclobutyl-containing compounds
Properties
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(7-methoxy-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-23-16-8-2-5-14-13-17(24-18(14)16)19(22)21-10-4-9-20(11-12-21)15-6-3-7-15/h2,5,8,13,15H,3-4,6-7,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZFDBKZMVRAFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCCN(CC3)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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